molecular formula C12H16BrNO B1530229 2-[(2-Bromophenyl)amino]cyclohexan-1-ol CAS No. 1183650-24-9

2-[(2-Bromophenyl)amino]cyclohexan-1-ol

Cat. No.: B1530229
CAS No.: 1183650-24-9
M. Wt: 270.17 g/mol
InChI Key: UHHFUTFRKBIWMJ-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)amino]cyclohexan-1-ol is a substituted cyclohexanol derivative featuring an amino group at the C2 position of the cyclohexane ring, which is further substituted with a 2-bromophenyl moiety. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence molecular interactions, solubility, and conformational preferences.

Properties

IUPAC Name

2-(2-bromoanilino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15/h1-2,5-6,11-12,14-15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHFUTFRKBIWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Features Key Properties/Findings Reference
2-[(2-Bromophenyl)amino]cyclohexan-1-ol C₁₂H₁₅BrNO Ortho-bromo on phenyl, NH linkage Hypothesized steric hindrance; potential for halogen bonding -
trans-2-((2-Fluorophenyl)amino)cyclohexan-1-ol C₁₂H₁₅FNO Ortho-fluoro on phenyl, NH linkage Intramolecular N–H∙∙∙F hydrogen bonding confirmed via NMR and DFT; enhanced solubility in polar solvents [6]
4-{[(5-Bromothiophen-2-yl)methyl]amino}cyclohexan-1-ol C₁₁H₁₆BrNOS Bromothiophene substituent, methylene linker Thiophene ring introduces π-stacking potential; molecular weight: 290.22 g/mol [13]
Ambroxol derivative (4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol) C₁₃H₁₈Br₂N₂O Dibromo-phenyl, benzylamino group Higher molecular weight (378.11 g/mol); mucolytic agent with established pharmacokinetics [8]
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol C₁₄H₂₁NO Benzyl-methylamino group, stereospecific LogP = 1.96; polar surface area = 18.1 Ų; stereochemistry impacts receptor binding [14]

Electronic and Conformational Analysis

  • Halogen Effects : The ortho-bromo substituent in the target compound is expected to exert stronger steric and electronic effects compared to the fluoro analog in . Bromine’s larger atomic radius and lower electronegativity may reduce intramolecular hydrogen bonding (observed in the fluoro analog) but enhance halogen bonding with biological targets .
  • Steric Considerations : The dibromo-substituted ambroxol derivative () demonstrates that increased halogenation elevates molecular weight and lipophilicity, which may influence blood-brain barrier permeability .

Pharmacological and Physicochemical Properties

  • Solubility and LogP : The fluoro analog’s intramolecular hydrogen bonding correlates with higher aqueous solubility compared to brominated analogs. The ambroxol derivative’s dibromo groups increase LogP, suggesting greater membrane permeability .
  • Toxicity and ADME : ProTox-II and SwissADME tools (referenced in ) predict that brominated compounds may exhibit higher hepatotoxicity due to metabolic halogen release, whereas fluorinated analogs are generally safer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Bromophenyl)amino]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[(2-Bromophenyl)amino]cyclohexan-1-ol

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